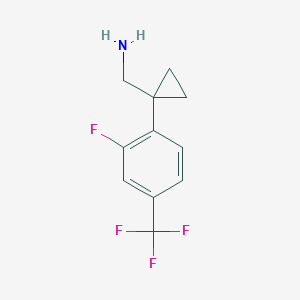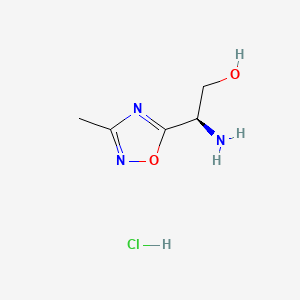
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amino and hydroxyl groups. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Amination and Hydroxylation: Introduction of the amino and hydroxyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the oxadiazole ring.
Substitution: Replacement of functional groups on the oxadiazole ring.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a more saturated compound.
科学研究应用
Chemistry
In chemistry, (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of oxadiazole derivatives on biological systems.
Medicine
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
相似化合物的比较
Similar Compounds
Similar compounds may include other oxadiazole derivatives such as:
- (2R)-2-amino-2-(1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride
- (2R)-2-amino-2-(3-methyl-1,3,4-oxadiazol-5-yl)ethan-1-olhydrochloride
Uniqueness
The uniqueness of (2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-olhydrochloride lies in its specific substitution pattern on the oxadiazole ring, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.
属性
分子式 |
C5H10ClN3O2 |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(6)2-9;/h4,9H,2,6H2,1H3;1H/t4-;/m1./s1 |
InChI 键 |
PLNQWUIGPXYIKL-PGMHMLKASA-N |
手性 SMILES |
CC1=NOC(=N1)[C@@H](CO)N.Cl |
规范 SMILES |
CC1=NOC(=N1)C(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
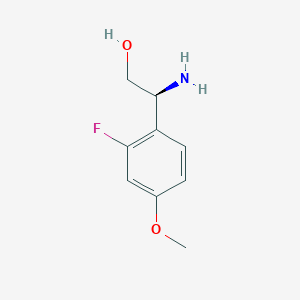
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)
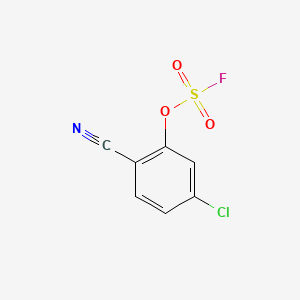


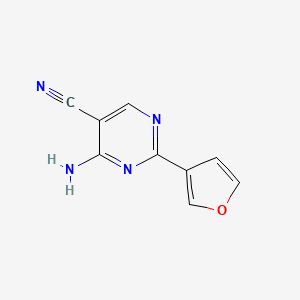
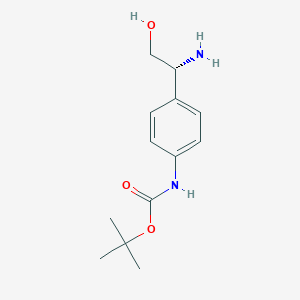
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
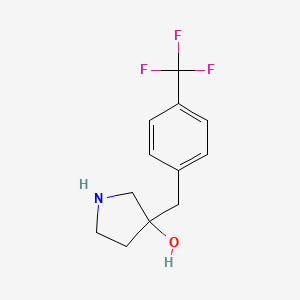
![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)
